

Spectroscopic and Spectrometric Characterization of 2-amino-N-butylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-amino-N-butylbenzamide**

Cat. No.: **B082491**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **2-amino-N-butylbenzamide**. Due to the limited availability of experimentally derived public data for this specific compound, this document presents a combination of predicted data based on established principles of spectroscopy and data from closely related structural analogs. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **2-amino-N-butylbenzamide** in a research and development setting.

Chemical Structure and Properties

- IUPAC Name: **2-amino-N-butylbenzamide**[\[1\]](#)
- Molecular Formula: **C₁₁H₁₆N₂O**[\[1\]](#)
- Molecular Weight: **192.26 g/mol** [\[1\]](#)
- CAS Number: **10494-82-3**[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

2.1. Predicted ^1H NMR Data

The following table summarizes the predicted proton NMR chemical shifts (δ) for **2-amino-N-butylbenzamide** in a typical deuterated solvent like CDCl_3 . These predictions are based on the analysis of similar structures and standard chemical shift increments.

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H (aromatic)	6.6 - 7.8	m	4H
NH_2 (amino)	4.5 - 5.5	br s	2H
NH (amide)	6.0 - 7.0	br t	1H
CH_2 (α to NH)	3.3 - 3.5	q	2H
CH_2 (β to NH)	1.5 - 1.7	sextet	2H
CH_2 (γ to NH)	1.3 - 1.5	sextet	2H
CH_3	0.9 - 1.0	t	3H

2.2. Predicted ^{13}C NMR Data

The predicted carbon-13 NMR chemical shifts for **2-amino-N-butylbenzamide** are presented below.

Carbon	Predicted Chemical Shift (ppm)
C=O (amide)	168 - 172
C (aromatic, attached to NH ₂)	145 - 150
C (aromatic, attached to C=O)	115 - 120
CH (aromatic)	115 - 135
CH ₂ (α to NH)	39 - 42
CH ₂ (β to NH)	31 - 34
CH ₂ (γ to NH)	19 - 22
CH ₃	13 - 15

2.3. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of a benzamide derivative is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the **2-amino-N-butylbenzamide** sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2]
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.
- Locking and Shimming: The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming to ensure high resolution.[3]
- Data Acquisition: Acquire the Free Induction Decay (FID) signal. For ¹H NMR, a small number of scans (e.g., 8-16) is typically sufficient. For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.[3]
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

3.1. IR Spectral Data of 2-amino-N-t-butylbenzamide

While a spectrum for **2-amino-N-butylbenzamide** is not readily available, the spectrum of its isomer, 2-amino-N-t-butylbenzamide, from the NIST WebBook provides a close approximation. [4] The key absorption bands are expected to be very similar.

Functional Group	Wavenumber (cm ⁻¹)	Description
N-H stretch (amine)	3400 - 3500	Two bands, asymmetric & symmetric
N-H stretch (amide)	3200 - 3400	Single band
C-H stretch (aromatic)	3000 - 3100	
C-H stretch (aliphatic)	2850 - 3000	
C=O stretch (amide I)	1630 - 1680	Strong absorption
N-H bend (amide II)	1510 - 1570	
C=C stretch (aromatic)	1450 - 1600	Multiple bands

3.2. Experimental Protocol for IR Spectroscopy

The following is a typical procedure for obtaining an IR spectrum of a solid sample using the KBr pellet method:

- Sample Preparation: Grind a small amount (1-2 mg) of **2-amino-N-butylbenzamide** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of air is typically recorded first and automatically subtracted from the sample spectrum.[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

4.1. Mass Spectrum of 2-amino-N-t-butylbenzamide

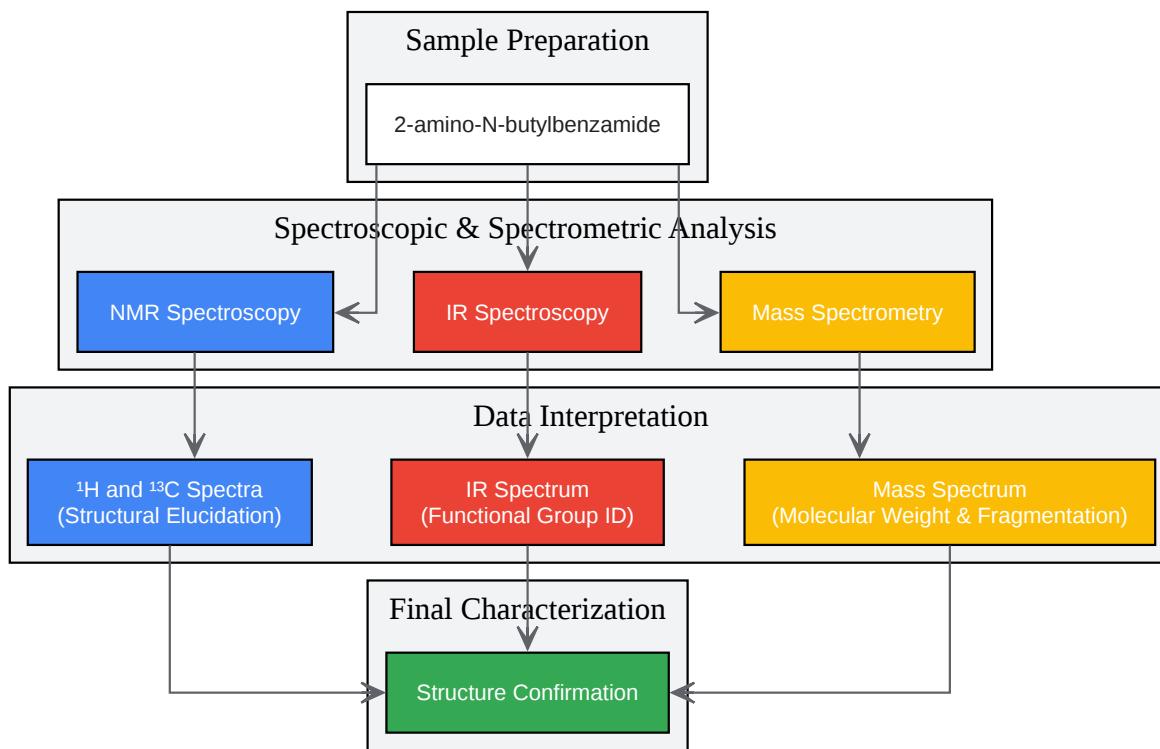
The mass spectrum of the isomer 2-amino-N-t-butylbenzamide is available from the NIST WebBook and serves as a reference.[7]

m/z	Interpretation
192	Molecular ion $[M]^+$
177	$[M - CH_3]^+$
120	$[C_7H_6NO]^+$ (loss of the t-butyl group and rearrangement)
92	$[C_6H_6N]^+$
57	$[C_4H_9]^+$ (t-butyl cation)

For **2-amino-N-butylbenzamide**, the molecular ion peak would also be at m/z 192. The fragmentation pattern would differ slightly due to the n-butyl group, with characteristic losses of alkyl fragments.

4.2. Experimental Protocol for Mass Spectrometry

A common method for analyzing a solid sample is by direct infusion electrospray ionization (ESI):


- Sample Preparation: Dissolve a small amount of **2-amino-N-butylbenzamide** in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further

dilute this solution to the low $\mu\text{g/mL}$ or ng/mL range.^[8]

- Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.
- Ionization: A high voltage is applied to the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
- Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic and spectrometric analysis of a compound like **2-amino-N-butylbenzamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-amino-N-butylbenzamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-N-butylbenzamide | C11H16N2O | CID 258758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. emory.edu [emory.edu]

- 4. 2-Amino-N-t-butylbenzamide [webbook.nist.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. rsc.org [rsc.org]
- 7. 2-Amino-N-t-butylbenzamide [webbook.nist.gov]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 2-amino-N-butylbenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082491#spectroscopic-data-nmr-ir-ms-for-2-amino-n-butylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com